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For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate materials is a critical aspect of medical device development, with
biocompatibility being a paramount consideration. For decades, di(2-ethylhexyl) phthalate
(DEHP) has been the go-to plasticizer for flexible polyvinyl chloride (PVC) medical devices.
However, concerns over its potential health risks have spurred the development and adoption
of alternative plasticizers. This guide provides an objective comparison of the biocompatibility
of medical devices plasticized with 1,2-cyclohexanedicarboxylic acid, diisononyl ester (DINCH),
a prominent DEHP alternative, against other common plasticizers. The information herein is
supported by experimental data to aid in informed material selection for a new generation of
safer medical devices.

Executive Summary

This guide compares the biocompatibility of DINCH with several other plasticizers commonly
used in medical devices:

o DEHP: The traditional phthalate plasticizer, now facing regulatory scrutiny.
o TOTM (Tris(2-ethylhexyl) trimellitate): A high-molecular-weight alternative.

o DOTP (Dioctyl terephthalate): A non-ortho-phthalate alternative.
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o ATBC (Acetyl tributyl citrate): A bio-based alternative.
o DEHA (Bis(2-ethylhexyl) adipate): An adipate-based plasticizer.

The comparison focuses on key biocompatibility endpoints, including cytotoxicity and
hemocompatibility, supported by quantitative data from in vitro studies. Detailed experimental
protocols for these assessments are also provided to ensure transparency and reproducibility.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies to facilitate a direct
comparison of the biocompatibility profiles of DINCH and its alternatives.

Table 1: In Vitro Cytotoxicity Comparison

This table presents the percentage of cell viability of L929 murine fibroblast cells after 7 days of
exposure to different plasticizers at various concentrations. A reduction in cell viability below
70% is generally considered a cytotoxic effect according to ISO 10993-5[1].

o Concentration o Cytotoxic Effect
Plasticizer Cell Viability (%)
(mg/mL) (per ISO 10993-5)
DINCH 0.05 < 50% Yes
0.1 ~0% Yes
DEHP 0.05 < 50% Yes
0.1 ~0% Yes

No significant
TOTM 0.1 _ No
reduction

No significant
DEHA 0.1 ] No
reduction

ATBC 0.1 Potentially Toxic Yes

Data sourced from a comparative in vitro cytotoxicity study on L929 cells. The study indicated
that DEHP, ATBC, and DINCH are considered potentially toxic under the EN 10993-5
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standard[2]. Another study showed that at the highest concentration of 0.1 mg/mL, DEHP,
DINP, and DINCH were cytotoxic, while TOTM and its metabolite were not[3]. DEHA showed no

cytotoxicity at this concentration[2].

Table 2: Hemocompatibility - In Vitro Hemolysis

The following table provides a qualitative and quantitative comparison of the hemolytic potential
of various plasticizers. A hemolysis rate of less than 2% is considered acceptable for many
applications[4].

Hemolysis Hemolytic Ratio
o . Leached Amount
Plasticizer Suppression Effect (%) after 10 weeks (ugimL)
m
(relative to DEHP) (in PVC sheets) oe
DINCH Almost equal to DEHP 9.2 - 12.4% 26.1-36.5
DEHP - 10.9% 53.1
DOTP Almost equal to DEHP 5.2 - 7.8% 78.4 - 150
TOTM Not observed
ATBC Not observed
DEHA Not observed

Data from a screening study on the hemolysis suppression effect of alternative plasticizers. The
study found that DINCH and DOTP exhibited a hemolysis suppression effect nearly equal to
DEHP[5]. The hemolytic ratios and leached amounts are from the same study where PVC
sheets containing the plasticizers were incubated with red cell concentrates[5]. For blood
storage applications, DINCH is considered a good alternative to DEHP for avoiding

hemolysis[4].

Experimental Protocols
In Vitro Cytotoxicity Assessment (based on ISO 10993-5)

This protocol outlines a common method for evaluating the cytotoxicity of medical device

materials using an extract-based method.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://packtox.fr/fileadmin/user_upload/documents/2017_T_eljezi_DEHP_alternatives_platicizers.pdf
https://pubmed.ncbi.nlm.nih.gov/28129623/
https://packtox.fr/fileadmin/user_upload/documents/2017_T_eljezi_DEHP_alternatives_platicizers.pdf
https://www.spectrumplastics.com/media/yz5diu52/spg-polyvinyl-chloride-whitepaper-0120.pdf
https://www.bioaccessla.com/blog/understanding-medical-device-biocompatibility-a-complete-tutorial-on-testing-methods
https://www.bioaccessla.com/blog/understanding-medical-device-biocompatibility-a-complete-tutorial-on-testing-methods
https://www.spectrumplastics.com/media/yz5diu52/spg-polyvinyl-chloride-whitepaper-0120.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Sample Preparation: The test material (e.g., PVC plasticized with DINCH or an alternative) is
extracted in a cell culture medium (e.g., MEM) at a ratio of material surface area or mass to
medium volume (e.g., 3 cm2 or 0.2 g per mL) for 24 hours at 37°C.

o Cell Culture: L929 mouse fibroblast cells are cultured in flasks until they form a near-
confluent monolayer.

o Exposure: The culture medium is replaced with the prepared extracts of the test and control
materials.

 Incubation: The cells are incubated with the extracts for a defined period, typically 24 to 72
hours.

e Evaluation:

o Qualitative (Morphological): Cells are examined microscopically for changes in
morphology, such as rounding, shrinking, or lysis. A reactivity score from 0 (no reactivity)
to 4 (severe reactivity) is assigned.

o Quantitative (Cell Viability): A quantitative assay, such as the MTT or XTT assay, is
performed. These assays measure the metabolic activity of the cells, which correlates with
the number of viable cells. The results are expressed as a percentage of the viability of
cells cultured with a negative control medium. A reduction in cell viability by more than
30% is considered a cytotoxic effect.

Hemocompatibility Assessment: In Vitro Hemolysis
(based on ASTM F756)

This protocol describes a method for assessing the hemolytic properties of materials intended
for contact with blood.

o Blood Preparation: Freshly drawn, anticoagulated human or rabbit blood is used. The blood
is diluted with a buffered saline solution (e.g., PBS) to a specific hemoglobin concentration.

o Sample Preparation: The test material is prepared with a defined surface area.

o Exposure (Direct Contact Method):
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o The test material is placed in direct contact with the diluted blood in a test tube.

o Positive (e.g., water) and negative (e.g., polyethylene) controls are prepared similarly.

o The tubes are incubated at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
e Analysis:

o After incubation, the samples are centrifuged to separate the plasma.

o The concentration of free hemoglobin in the plasma is measured spectrophotometrically.

o The percentage of hemolysis is calculated relative to the positive control (representing
100% hemolysis).

o Acceptance Criteria: The hemolytic index is categorized based on the percentage of
hemolysis. For many devices, a hemolytic percentage below 2% is considered non-
hemolytic.

Signaling Pathways and Molecular Interactions

The biological activity of some plasticizers and their metabolites is linked to their interaction
with nuclear receptors, which can modulate gene expression related to metabolism and
endocrine function. One of the key pathways implicated is the Peroxisome Proliferator-
Activated Receptor (PPAR) signaling pathway.

PPAR Signaling Pathway and Plasticizer Interaction
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Caption: PPAR signaling pathway activation by plasticizer metabolites.
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Plasticizers like DEHP and DINCH can be metabolized in the body to form active monoesters,
such as mono(2-ethylhexyl) phthalate (MEHP) and cyclohexane-1,2-dicarboxylic acid
monoisononyl ester (MINCH), respectively. These metabolites can act as ligands for PPARs,
particularly PPARYy. The binding of these metabolites to PPARYy leads to the formation of a
heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA
sequences called peroxisome proliferator response elements (PPRES) in the promoter region
of target genes. This interaction modulates the transcription of genes involved in lipid
metabolism and adipogenesis, which can lead to endocrine-disrupting effects. Studies have
shown that both MEHP and MINCH can bind to and activate PPARy[2].

Experimental Workflow for Biocompatibility
Assessment
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Caption: General workflow for biocompatibility assessment of medical device materials.

The biocompatibility assessment of a new medical device material follows a structured
workflow, beginning with material characterization and a thorough risk assessment based on
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existing literature. This informs the development of a specific test plan, which typically includes
in vitro cytotoxicity and hemocompatibility testing as foundational assessments. Depending on
the nature of the device and its intended use, further in vitro and in vivo tests may be required.
The data from all tests are then analyzed and compiled into a comprehensive biocompatibility
report, which is crucial for regulatory submissions and making final decisions on material
selection.

Conclusion

The move away from DEHP in medical devices has led to the emergence of several alternative
plasticizers, each with its own biocompatibility profile. DINCH presents itself as a viable
alternative, particularly in applications where low hemolysis is critical. However, in vitro
cytotoxicity data suggests that at higher concentrations, DINCH can exhibit cytotoxic effects
comparable to DEHP. In contrast, TOTM and DEHA appear to have a more favorable
cytotoxicity profile.

The choice of a plasticizer is a multifactorial decision that must balance biocompatibility with
the physical and chemical properties required for the specific medical device application. This
guide provides a comparative overview to assist researchers and developers in navigating the
complex landscape of plasticizer selection, ultimately contributing to the development of safer
and more effective medical devices. It is crucial to conduct thorough, application-specific
testing to ensure the safety and efficacy of any new material intended for medical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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